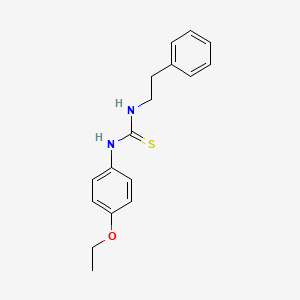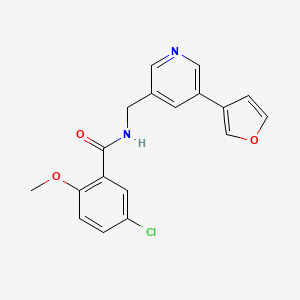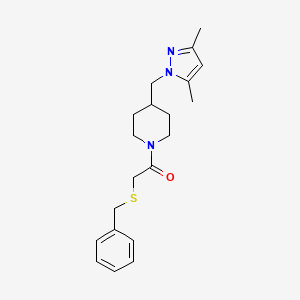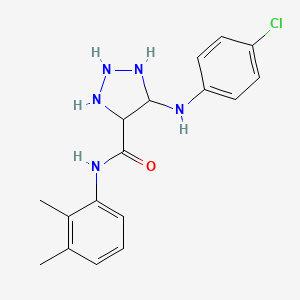
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1955493-30-7 . It has a molecular weight of 181.62 and is typically stored at 4 degrees Celsius . The compound is usually in powder form .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride and similar compounds often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11NO3.ClH/c1-6(5(9)10)2-4(8)3-7-6;/h4,7-8H,2-3H2,1H3,(H,9,10);1H . This indicates that the compound has a five-membered pyrrolidine ring, which contributes to the stereochemistry of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride are not mentioned in the search results, pyrrolidine compounds are known to be versatile in drug discovery . They can be used to generate structural diversity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.62 . It is typically stored at 4 degrees Celsius and is usually in powder form .Applications De Recherche Scientifique
Catalytic Asymmetry in Organic Synthesis
4-Hydroxy-2-methylpyrrolidine derivatives, closely related to "4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride," have been investigated for their catalytic properties in asymmetric synthesis. For instance, densely substituted L-Proline esters, which are analogs of the 4-hydroxypyrrolidine structure, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This underscores the potential of pyrrolidine derivatives in modulating asymmetric chemoselective reactions, offering a pathway to develop novel organocatalysts for synthetic chemistry (Ruiz-Olalla et al., 2015).
Antibacterial Agents Development
The synthesis and antibacterial activity of pyridonecarboxylic acids, incorporating a pyrrolidine structure similar to the compound , highlight the role of such derivatives in medicinal chemistry. These compounds, through modifications at the pyrrolidine moiety, exhibit significant antibacterial properties, marking them as promising candidates for further biological study and potential therapeutic applications (Egawa et al., 1984).
Metal-Organic Frameworks (MOFs) and Coordination Chemistry
Research on the reactivity of chelated 4-hydroxypyrrolidine-2-carboxylic acid with metal ions, such as cobalt(III), demonstrates the compound's versatility in forming complex structures. This work provides a foundation for exploring metal-organic frameworks (MOFs) and the development of novel coordination compounds with potential applications in catalysis, separation, and sensing technologies (Hammershøi et al., 1991).
Medicinal Chemistry and Drug Design
The exploration of 4-fluoropyrrolidine derivatives as synthons in medicinal chemistry, particularly for dipeptidyl peptidase IV inhibitors, showcases the broad applicability of pyrrolidine-based compounds in drug development. These efforts underscore the utility of such derivatives in synthesizing compounds with enhanced medicinal properties, including inhibitors with potential applications in treating various diseases (Singh & Umemoto, 2011).
Synthetic Routes and Chemical Transformations
The compound has also been implicated in the development of synthetic methodologies, such as the transformation of isoxazoles to pyrrole derivatives under specific catalytic conditions. This research highlights the potential of pyrrolidine-based compounds in facilitating novel chemical transformations, offering new synthetic pathways for the generation of complex heterocyclic structures (Galenko et al., 2015).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-hydroxy-2-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-6(5(9)10)2-4(8)3-7-6;/h4,7-8H,2-3H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGXNFGNTRVIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1955493-30-7 |
Source


|
| Record name | 4-hydroxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)




![2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693817.png)

![7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693819.png)